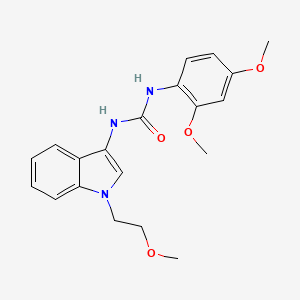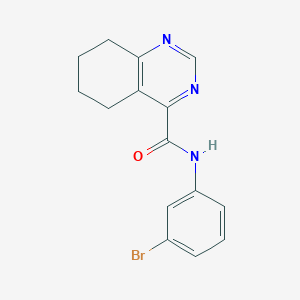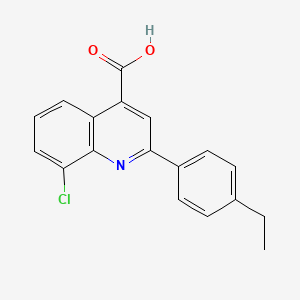
8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid” is a specialty product used in proteomics research . It has a molecular formula of C18H14ClNO2 and a molecular weight of 311.77 .
Synthesis Analysis
Quinoline synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds .Chemical Reactions Analysis
Various chemical reactions are involved in the synthesis of quinoline compounds. For instance, heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .科学的研究の応用
Synthesis and Chemical Properties
8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid is a compound that can be involved in the synthesis of various heterocyclic compounds. Research demonstrates its potential in creating complex quinoline derivatives, exploring its versatile chemical reactions and structural transformations. For instance, its analogs have been utilized in synthesizing fused quinoline heterocycles, highlighting its role in developing novel perianellated tetracyclic heteroaromatics through reactions with primary amines and triethyl orthoformate, leading to compounds with potential applications in chemical and pharmaceutical research (Mekheimer et al., 2005).
Corrosion Inhibition
Quinoline derivatives, including those structurally related to this compound, have been theoretically studied for their efficiency as corrosion inhibitors for metals. Quantum chemical calculations based on the Density Functional Theory (DFT) method have been performed on quinoxalines, showing a relationship between molecular structure and inhibition efficiency, indicating potential applications in protecting metals against corrosion (Zarrouk et al., 2014).
Optical and Electronic Applications
The structural and optical properties of quinoline derivatives have been studied, suggesting their potential applications in creating thin films for electronic and photovoltaic devices. For example, research on 4H-pyrano[3, 2-c]quinoline derivatives thin films investigates their polycrystalline nature, optical properties, and potential use in photovoltaic devices, indicating that quinoline derivatives could play a significant role in developing new materials for electronic applications (Zeyada et al., 2016).
Chelating Properties
Quinoline-2-carboxylic acids, related to this compound, have been grafted onto polymers to test their ability to extract metal ions from aqueous solutions. The structure of the quinoline derivatives significantly affects their metal ion selectivities, showcasing their potential as chelating agents for metal ion removal from industrial wastes or purifying metal-containing solutions (Moberg et al., 1990).
Analytical Reagents
Quinoxaline-2-carboxylic acid and its derivatives have been studied as analytical reagents for the gravimetric determination and precipitation of various metal ions, demonstrating the utility of quinoline derivatives in analytical chemistry for metal ion analysis (Dutt et al., 1968).
作用機序
Target of Action
Quinoline derivatives have been known to exhibit antibacterial activity, possibly through the targeting of a metalloprotein critical to bacterial biofilm viability .
Mode of Action
It is suggested that quinoline derivatives may exert their effects through a metal (ii)-dependent mode of action .
Biochemical Pathways
Quinoline derivatives have been associated with the inhibition of certain bacterial processes, potentially affecting the viability of bacterial biofilms .
Result of Action
Quinoline derivatives have been associated with antibacterial activity, suggesting that they may have an effect on bacterial viability .
将来の方向性
Quinoline compounds have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in the field of medicinal chemistry . Therefore, the future directions for “8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid” could involve further exploration of its potential applications in these fields.
特性
IUPAC Name |
8-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-2-11-6-8-12(9-7-11)16-10-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNCXJXGAMXROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(azepan-1-ylsulfonyl)-N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2692160.png)

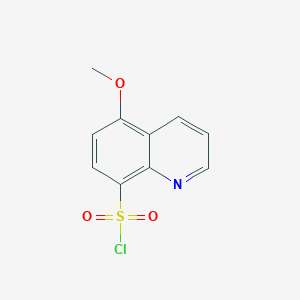

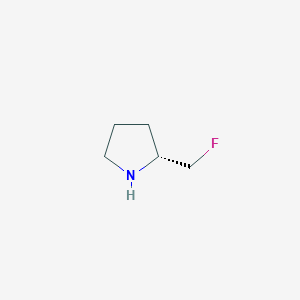
![N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2692170.png)
![3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2692171.png)

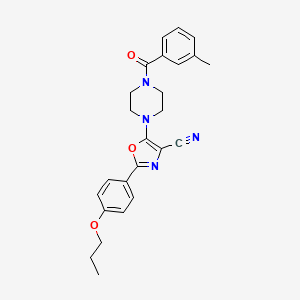
![Tert-butyl 2-(3-chloro-4-methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate](/img/structure/B2692176.png)
![[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2692177.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2692179.png)
